molecular formula C14H15NOS2 B2952819 N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide CAS No. 2034222-97-2

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2952819
CAS No.: 2034222-97-2
M. Wt: 277.4
InChI Key: YFSJZHJLRDUGBK-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide is a synthetic organic compound featuring a distinctive bis-thiophene scaffold linked to a cyclobutane carboxamide group. This structure classifies it among thiophene-based amides, a category of small molecules recognized for their significant potential in medicinal chemistry and biochemical research . Compounds of this type are frequently investigated for their diverse biological activities, which can include antimicrobial and anticancer properties . Thiophene-carboxamide derivatives have demonstrated promising antimicrobial activity in scientific studies, showing efficacy against a range of bacterial and fungal microorganisms . The presence of the thiophene ring is a common feature in several commercial fungicides, underscoring its relevance in agrochemical research . Furthermore, the molecular framework of this compound makes it a candidate for cancer research . Structurally similar thiophene and thiadiazole derivatives have exhibited in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), and have been studied for their potential to inhibit key enzymes like dihydrofolate reductase (DHFR) through molecular docking simulations . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(10-3-1-4-10)15-13(11-6-8-17-9-11)12-5-2-7-18-12/h2,5-10,13H,1,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSJZHJLRDUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with thiophene derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, crystallographic, and biological properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide with analogous compounds from the literature.

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name Structural Features Dihedral Angles (Ring-Ring) Intermolecular Interactions Biological Activities References
This compound Two thiophenes, cyclobutane carboxamide Not reported (hypothetical) Potential C–H⋯S/O interactions Inferred antibacterial/antifungal
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine, thiophene, benzamide Thiophene-morpholine: 63.54° N–H⋯O hydrogen bonds forming chains Not explicitly reported
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl, thiophene carboxamide Benzene-thiophene: 8.50–13.53° Weak C–H⋯O/S interactions Antibacterial, antifungal, genotoxic
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate Ethylcarbamoyl, thiophene, ester linkage Not reported Likely ester-mediated H-bonding Intermediate in heterocycle synthesis

Key Comparisons:

Structural Features and Conformation Cyclobutane vs. Morpholine/Benzene: The cyclobutane group in the target compound introduces steric rigidity compared to the flexible morpholine ring in or the planar benzene in . This may reduce conformational freedom but enhance binding specificity in biological systems.

Dihedral Angles and Crystal Packing In , the thiophene and morpholine rings form a dihedral angle of 63.54°, leading to a twisted conformation. The target compound’s thiophene-thiophene dihedral angle (unreported) could similarly influence molecular packing and solubility. The nitrophenyl-thiophene dihedral angle in (8.50–13.53°) results in near-planar conformations, facilitating weak C–H⋯O/S interactions. The cyclobutane group may enforce non-planarity, reducing such interactions.

Intermolecular Interactions

  • Hydrogen bonding dominates in (N–H⋯O chains), whereas relies on weaker C–H⋯O/S interactions. The target compound, lacking nitro or morpholine groups, may exhibit weaker interactions unless the cyclobutane’s strain enhances H-bond acceptor capacity.

Biological Activity Thiophene carboxamides with nitro groups (e.g., ) show genotoxicity, possibly due to nitroso metabolite formation. The absence of nitro substituents in the target compound may mitigate this risk. The ethylcarbamoyl derivative in acts as a synthetic intermediate, highlighting the role of substituents in directing reactivity toward heterocycle formation.

Hypothesized Properties of this compound

  • Solubility : Predicted to be moderate due to polar carboxamide and thiophene groups, though cyclobutane may reduce solubility compared to morpholine derivatives .
  • Bioactivity : Likely retains antibacterial/antifungal activity seen in , with enhanced selectivity due to rigid cyclobutane. Toxicity may be lower than nitro-substituted analogs.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide core with thiophene rings, which are known for their diverse reactivity and interaction with biological targets. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its chemical properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Modulation : The thiophene rings can interact with various enzymes, potentially inhibiting or activating them, which may influence metabolic pathways relevant to disease states.
  • Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways involved in processes such as cell proliferation and apoptosis.

Antitumor Properties

Research has shown that this compound exhibits promising antitumor activity. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Table 1: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/ml)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa8

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
  • Antimicrobial Efficacy : In an investigation focusing on drug-resistant bacteria, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 5 µg/ml, demonstrating its potential as an alternative treatment option for resistant strains.
  • Mechanistic Insights : Research conducted by Zhang et al. (2021) explored the binding affinity of the compound to specific enzymes involved in cancer metabolism. The study utilized molecular docking simulations to predict interaction sites, revealing that the thiophene moieties enhance binding through π-stacking interactions.

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